![molecular formula C15H16O2 B14182130 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde CAS No. 850222-68-3](/img/structure/B14182130.png)
4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Bicyclo[221]hept-5-en-2-yl)methoxy]benzaldehyde is an organic compound that features a bicyclic structure fused with a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]hept-5-en-2-ylmethanol and 4-hydroxybenzaldehyde.
Etherification: The bicyclo[2.2.1]hept-5-en-2-ylmethanol is reacted with 4-hydroxybenzaldehyde under basic conditions to form the ether linkage. Common reagents include potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification methods like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzoic acid.
Reduction: 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzyl alcohol.
Substitution: 4-[(Bicyclo[2.2.1]hept-5-en
Propriétés
Numéro CAS |
850222-68-3 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)benzaldehyde |
InChI |
InChI=1S/C15H16O2/c16-9-11-2-5-15(6-3-11)17-10-14-8-12-1-4-13(14)7-12/h1-6,9,12-14H,7-8,10H2 |
Clé InChI |
LGWVOAFXHXLMAG-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C=C2)COC3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine](/img/structure/B14182052.png)
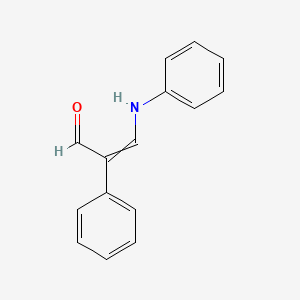
![3-Propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14182073.png)
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)-](/img/structure/B14182074.png)
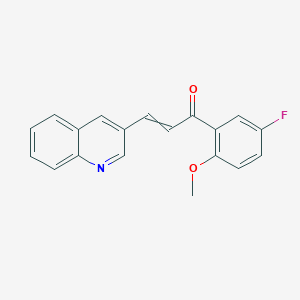
![Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14182095.png)
![(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14182103.png)
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B14182107.png)
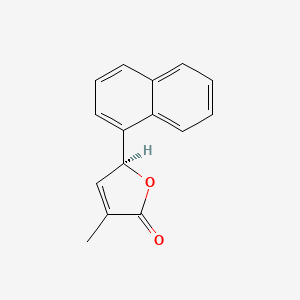

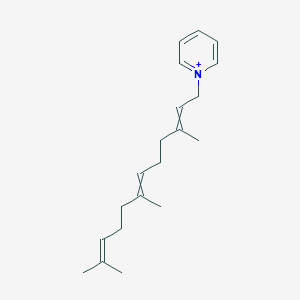
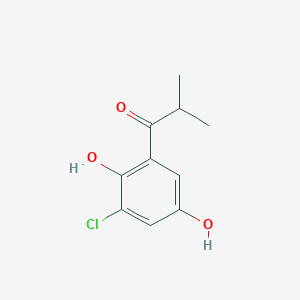
![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)

